1-(Azetidin-3-ylidene)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-ylidene)propan-2-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-ylidene)propan-2-ol typically involves the use of azetidine derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-ylidene)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Azetidin-3-ylidene)propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylidene)propan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
1-(Azetidin-3-ylidene)propan-2-ol can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and biological activities.
Piperidine: A six-membered nitrogen-containing heterocycle with distinct properties and uses.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(azetidin-3-ylidene)propan-2-ol |
InChI |
InChI=1S/C6H11NO/c1-5(8)2-6-3-7-4-6/h2,5,7-8H,3-4H2,1H3 |
InChI Key |
AAIZJSPEBPMDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C1CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.